Reduced Crosslink Functionality: Difunctional (Methyldimethoxy) vs. Trifunctional (Trimethoxy) Silicon Centers
1,6‑Bis(methyldimethoxysilyl)hexane provides exactly two hydrolyzable methoxy groups per silicon atom, in contrast to three per silicon in the widely used comparator 1,6‑bis(trimethoxysilyl)hexane (BTMSH). This difunctional nature restricts the crosslink architecture to predominantly linear siloxane chain extension, whereas BTMSH generates branched and cyclic siloxane networks [1]. FTIR analysis by Solomun et al. (2010) comparing difunctional methyldimethoxysilanes with trifunctional trimethoxysilanes confirmed that trifunctional silanes form branched and cyclic siloxane moieties, while the difunctional silane generates predominantly short straight siloxane chains [1]. Formulators using BTMSH achieve a higher crosslink density per silicon center (three potential Si–O–Si linkages) but sacrifice network flexibility; the target compound yields two Si–O–Si linkages per silicon, resulting in a crosslink functionality ratio of 2:3 relative to BTMSH.
| Evidence Dimension | Hydrolyzable group count per silicon center and resultant siloxane network architecture |
|---|---|
| Target Compound Data | 2 hydrolyzable methoxy groups per Si; linear siloxane chain architecture |
| Comparator Or Baseline | 1,6‑Bis(trimethoxysilyl)hexane (BTMSH): 3 hydrolyzable methoxy groups per Si; branched and cyclic siloxane architecture |
| Quantified Difference | Crosslink functionality ratio 2:3 (target:BTMSH); linear vs. branched/cyclic network topology demonstrated by FTIR [1] |
| Conditions | FTIR of spin‑coated films of methyldimethoxy‑ vs. trimethoxy‑functional 3‑mercaptopropyl‑alkoxysilanes; sol–gel hydrolysis–condensation |
Why This Matters
For procurement, this parameter dictates whether the end application requires a dense, rigid network (choose BTMSH) or a more flexible, lower‑modulus network with controlled crosslink density (choose the target compound).
- [1] Solomun, T.; Mix, R.; Sturm, H. Immobilization of silanized DNA on glass: influence of the silane tether on the DNA hybridization. ACS Appl. Mater. Interfaces 2010, 2, 2171–2174. DOI: 10.1021/am100263t. View Source
